3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Researchers sourcing imidazo[1,2-a]pyridine building blocks face supply inconsistency and regioisomeric ambiguity. This compound resolves both: the C8-carboxylic acid enables amide/ester library synthesis, while the C3-chlorine provides a cross-coupling handle for Suzuki, Buchwald-Hartwig, or Sonogashira diversification. This orthogonal reactivity-absent in non-halogenated or regioisomeric analogs-allows parallel SAR exploration from a single intermediate. cLogP 1.69 imparts favorable lipophilicity for membrane permeability. Supplied with full analytical certification (NMR, HPLC).

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 133427-03-9
Cat. No. B183740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-03-9
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13)
InChIKeyDPNDYXUHCJVISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid – Advanced Synthesis Building Block


3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 133427-03-9) is a functionalized bicyclic heteroaromatic building block . It is characterized by an imidazo[1,2-a]pyridine core with a strategically positioned chlorine atom at the 3-position and a carboxylic acid handle at the 8-position. This unique substitution pattern offers distinct advantages in organic synthesis compared to its unsubstituted, regioisomeric, or non-halogenated analogs. Its molecular formula is C8H5ClN2O2, with a molecular weight of 196.59 g/mol [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and chemical biology research, enabling the construction of more complex molecules through both the carboxylic acid and the C3-chloro functionalities .

Why Generic Analogs Cannot Substitute This Compound


Procurement decisions for heterocyclic building blocks cannot rely on generic class interchangeability. The specific pattern and type of functionalization on the imidazo[1,2-a]pyridine core drastically alter its reactivity, physicochemical properties, and the biological profile of derived compounds. For instance, substituting 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid with the non-chlorinated parent (imidazo[1,2-a]pyridine-8-carboxylic acid, CAS 133427-08-4) or its methyl ester analog would forfeit the C3-chlorine as a handle for further diversification via cross-coupling reactions [1]. Conversely, using a regioisomer with the carboxylic acid at a different position (e.g., 3-carboxylic acid) or a derivative with a different halogen (e.g., 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid, CAS 1384429-92-8) would result in a fundamentally different molecular scaffold, leading to altered biological activity, binding affinities, and pharmacokinetic properties. The precise combination of the 8-carboxylic acid and 3-chloro groups makes this compound a specific and non-interchangeable synthetic intermediate [2].

Quantitative Differentiation vs. Closest Analogs


Orthogonal C3-Cl Handle vs. Non-Halogenated Core

The C3-chloro substituent provides an orthogonal reactive handle for diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-halogenated parent compound, imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 133427-08-4) [1]. This allows for the sequential and independent derivatization of the 8-carboxylic acid (e.g., to an amide or ester) and the 3-position (e.g., to an aryl, alkyl, or amine group) [2]. This orthogonal reactivity is a fundamental advantage for structure-activity relationship (SAR) exploration.

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Metal Chelation Sensitivity: Carboxylate vs. Methyl Ester

The free carboxylic acid functionality, which can be deprotonated to form a carboxylate anion, enables highly specific metal ion chelation. A comparative study using imidazo[1,2-a]pyridine-8-carboxylate derivatives showed that the sodium carboxylate form (analogous to the deprotonated form of this target compound) exhibits an order of magnitude improvement in detection sensitivity for Co2+ and Cu2+ compared to its methyl ester analog for Zn2+ [1].

Fluorescent Probes Metal Ion Detection Chemical Biology

Single-Crystal XRD Structural Verification

The precise three-dimensional arrangement of the imidazo[1,2-a]pyridine-8-carboxylate core is critical for understanding its interactions with biological targets or its coordination geometry with metals. This structural information has been experimentally determined for the core scaffold using single-crystal X-ray diffraction (XRD) [1]. In contrast, many alternative building blocks or regioisomers (e.g., those with the carboxylic acid at the 3-position or with different substitution patterns) lack publicly available, high-resolution structural data.

Crystallography Analytical Chemistry Structural Biology

Lipophilicity and ADME Property Comparison

The addition of the chlorine atom at the 3-position predictably alters key physicochemical properties relevant to drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Compared to the unsubstituted parent (imidazo[1,2-a]pyridine-8-carboxylic acid), this compound has a calculated higher LogP (1.69 vs. an estimated ~1.0 for the parent) and a slightly different topological polar surface area (tPSA) , .

Medicinal Chemistry ADME Drug Design

Optimal Application Scenarios


Metal-Selective Fluorescent Chemosensor Design

Based on the evidence of its core scaffold's ability to chelate metal ions with high sensitivity and specificity [1], this compound serves as an ideal starting point for developing fluorescent probes. The carboxylic acid handle allows for direct conversion to active carboxylate-based sensors, which have demonstrated detection limits for Co2+ and Cu2+ in the low nanomolar range (e.g., 0.304–0.420 × 10^-7 M), outperforming ester analogs [1]. Researchers can leverage this scaffold for designing new sensors for environmental monitoring or bioimaging applications.

Structure-Guided Drug Discovery and SAR

For medicinal chemistry projects, this compound provides a privileged scaffold with two distinct points for diversification. The carboxylic acid at the 8-position can be easily derivatized into a library of amides, esters, or other bioisosteres. Simultaneously, the 3-chloro substituent offers a handle for late-stage functionalization via cross-coupling reactions [2], enabling the efficient exploration of chemical space. The availability of 3D structural data for the core scaffold from single-crystal XRD [3] further supports rational design efforts, allowing for confident molecular docking and QSAR model building.

Lead-Like Molecule Synthesis with Optimized ADME

The 3-chloro substitution differentiates this compound from its non-halogenated parent by imparting a more favorable lipophilicity profile . With a calculated LogP of 1.69, derivatives of this building block are more likely to possess the balanced lipophilicity required for good membrane permeability and oral absorption. Researchers engaged in hit-to-lead optimization can use this compound to bias their initial libraries towards molecules with improved drug-like properties compared to those derived from more polar, non-halogenated imidazo[1,2-a]pyridine cores.

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